3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core with a tert-butyl substituent at position 3 and a quinoline-8-sulfonyl group at position 6. The spiro[4.5]decane scaffold is recognized as a versatile template in drug design due to its conformational rigidity and ability to engage with biological targets .
Properties
IUPAC Name |
3-tert-butyl-8-quinolin-8-ylsulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-19(2,3)23-17(24)20(28-18(23)25)9-12-22(13-10-20)29(26,27)15-8-4-6-14-7-5-11-21-16(14)15/h4-8,11H,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUMINSMLYGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the quinoline-8-sulfonyl group. A common synthetic route may involve the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the Quinoline-8-sulfonyl Group: This step involves the sulfonylation of the spirocyclic core using quinoline-8-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline-8-sulfonyl group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione with analogous spirocyclic derivatives, focusing on substituent effects, pharmacological activities, and structural nuances.
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Pharmacological Effects
Position 3 (tert-butyl vs. alkyl/aryl groups):
The tert-butyl group in the target compound likely enhances lipophilicity and metabolic stability compared to smaller alkyl groups (e.g., ethyl in ). This substituent may reduce oxidative metabolism, prolonging half-life. In contrast, polar groups like phenylpiperazine-propyl () improve water solubility and receptor engagement (e.g., 5-HT2A antagonism).- Position 8 (quinoline-8-sulfonyl vs. Comparatively, simpler sulfonyl groups (e.g., 4-chlorophenylsulfonyl in ) may prioritize steric effects over electronic interactions.
Functional Activity Trends
Muscarinic Agonists:
Ethyl and methyl substituents (e.g., ) optimize muscarinic receptor activation at low doses, with minimal off-target effects (e.g., hypothermia). The target compound’s bulky tert-butyl group may reduce agonist efficacy but improve selectivity.- 5-HT2A Antagonists: Arylpiperazine derivatives () demonstrate potent antiplatelet activity via 5-HT2A receptor blockade. The quinoline-8-sulfonyl group in the target compound may similarly antagonize serotonin receptors, though empirical validation is needed.
Bronchodilators: Fenspiride () highlights the scaffold’s versatility; phenethyl substituents confer respiratory activity, whereas sulfonyl/carbonyl groups (e.g., target compound) may redirect therapeutic utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
